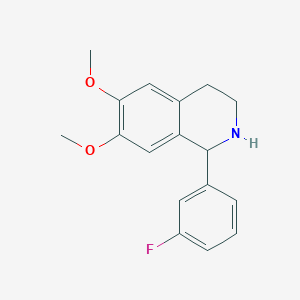

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Beschreibung

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic isoquinoline derivative characterized by a fluorinated phenyl group at the 1-position and methoxy substituents at the 6- and 7-positions of the tetrahydroisoquinoline scaffold.

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-20-15-9-11-6-7-19-17(14(11)10-16(15)21-2)12-4-3-5-13(18)8-12/h3-5,8-10,17,19H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOWTEDOGJLWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 6,7-dimethoxy-1-tetralone.

Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with 6,7-dimethoxy-1-tetralone under acidic conditions to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired tetrahydroisoquinoline compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Analyse Chemischer Reaktionen

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its fully reduced form.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting neurological disorders and cancer.

Wirkmechanismus

The mechanism of action of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the methoxy groups influence its electronic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Key Analog: 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (Compound 3)

- Activity : Demonstrated 3.3× greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) in acute arthritis models and superior analgesic effects in thermal (hot plate) and chemical (acetic acid writhing) pain tests .

- Structural Influence: The 4’-dimethylaminophenyl group enhances electron-donating properties, likely improving receptor interactions. In contrast, the 3-fluorophenyl group in the target compound may alter binding affinity due to its electron-withdrawing nature and steric effects .

Comparison with Papaverine

- Papaverine: A natural isoquinoline alkaloid used as a myotropic antispasmodic. Lacks analgesic activity, highlighting the importance of the 4’-dimethylaminophenyl or 3-fluorophenyl substituents in conferring pain-relief properties .

Cardiovascular Effects

Key Analog: 1-(2'-Bromo-4',5'-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18)

- Activity: Exhibits potent positive inotropic effects via Na⁺-Ca²⁺ exchange modulation in cardiac tissues .

- Structural Influence : The bromine and dimethoxy groups on the phenyl ring enhance steric bulk and electronic interactions. The 3-fluorophenyl group’s smaller size and polarizability may reduce cardiovascular activity compared to F-18 .

Antifungal Activity

Key Analog: N-Alkyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

- Activity : C11-alkyl chain derivatives inhibit ergosterol biosynthesis enzymes (Δ14-reductase, Δ8,7-isomerase) with efficacy comparable to clotrimazole .

Cytotoxicity and Neurotoxicity

Key Analog: 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline Derivatives

- Activity : N-methylated and hydroxylated derivatives show cytotoxicity in dopaminergic cells (PC12h), reducing tyrosine hydroxylase activity and ATP levels .

- Structural Influence: The 6,7-dimethoxy groups in the target compound may mitigate toxicity compared to dihydroxy analogs, as methoxy groups are less prone to forming reactive quinones .

Sigma-2 Receptor (σ2R) Binding

Biologische Aktivität

Overview

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C18H20FNO4

- Molecular Weight : 335.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for multiple receptors, including adrenergic and dopaminergic receptors. This binding can modulate neurotransmitter release and influence physiological responses.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially leading to altered cellular signaling.

Cardiovascular Effects

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit cardioprotective properties. For instance:

- Positive Inotropic Effect : Studies have demonstrated that this compound enhances contractile activity in cardiac tissues. This effect is mediated through the modulation of calcium ion exchange in cardiomyocytes .

| Concentration (μM) | Positive Inotropic Effect (%) |

|---|---|

| 5 | 15 |

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

Anticancer Activity

The compound has also been evaluated for its cytotoxic potential against cancer cell lines. A study reported low cytotoxicity in K562 cell lines but highlighted that certain derivatives exhibited significant multidrug resistance reversal activity with IC50 values comparable to established agents like verapamil .

| Compound | IC50 (μM) | Resistance Ratio |

|---|---|---|

| This compound | 0.66 | 24.13 |

| Verapamil | 0.96 | - |

Study on Cardiac Function

A notable study investigated the effects of this compound on isolated rat heart tissues. The results indicated a significant increase in contractility and a reduction in arrhythmogenic events when treated with varying concentrations of the compound .

Study on Multidrug Resistance

In another study focusing on cancer treatment strategies, derivatives of tetrahydroisoquinoline were synthesized and tested for their ability to overcome drug resistance in cancer cells. The findings suggested that these compounds could serve as potential leads for developing new anticancer therapies .

Q & A

Q. What are the key considerations in synthesizing 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

Synthesis typically involves multi-step protocols, including:

- Reductive amination : For introducing the 3-fluorophenyl group, LiAlH₄ in THF can reduce nitrovinyl intermediates (61% yield) .

- Pictet-Spengler cyclization : Aromatic aldehydes (e.g., 3-fluorobenzaldehyde) react with dopamine derivatives under acidic conditions to form the tetrahydroisoquinoline core .

- Purification : Column chromatography (silica gel) or recrystallization is critical for isolating enantiopure forms. Sodium hypochlorite (NaClO) may be used for selective oxidation .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR spectroscopy : Assignments for methoxy (δ 3.5–3.8 ppm) and fluorophenyl protons (δ 6.8–7.2 ppm) confirm substituent positions .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₁FNO₂: 302.1556) .

- X-ray crystallography : Resolves stereochemistry and dihedral angles between aromatic rings (e.g., 66.07° for isoquinoline-chlorophenyl interactions) .

Q. What preliminary biological screening methods are used to assess activity?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HepG2) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity?

- Fluorine vs. methoxy groups : Fluorine enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration compared to methoxy derivatives .

- Positional effects : 3-Fluorophenyl substitution shows higher antibacterial activity (MIC = 2 µg/mL) than 4-fluorophenyl analogs (MIC = 8 µg/mL) due to optimized steric interactions with bacterial FtsZ proteins .

Table 1 : Comparative activity of substituents:

| Substituent | Target (IC₅₀) | Antibacterial (MIC, µg/mL) |

|---|---|---|

| 3-Fluorophenyl | 0.8 µM | 2 |

| 3,4,5-Trimethoxyphenyl | 1.5 µM | 8 |

| 4-Chlorophenyl | 2.1 µM | 16 |

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

- Systematic SAR libraries : Synthesize analogs with incremental chain lengths (C6–C17 alkyl groups) to identify nonlinear trends in cytotoxicity .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies fluorophenyl interactions with FtsZ GTPase domains (binding energy: −9.2 kcal/mol) .

Q. How are advanced spectroscopic techniques applied to study metabolic stability?

Q. What methodologies optimize enantioselective synthesis?

- Chiral auxiliaries : Use (S)-tert-butanesulfinamide to achieve >95% ee in Pictet-Spengler reactions .

- Asymmetric catalysis : Pd(OAc)₂/XPhos enables Suzuki-Miyaura couplings with 83% yield and 98% ee for biphenyl derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.